3-Bromo-2-methylphenylboronic acid
Overview
Description
3-Bromo-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H8BBrO2 . It has a molecular weight of 214.85 and is typically stored at temperatures between 2-8°C in an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8BBrO2/c1-5-6 (8 (10)11)3-2-4-7 (5)9/h2-4,10-11H,1H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . It has a boiling point of 343.5±52.0 °C at 760 mmHg . The compound has a molar refractivity of 45.6±0.4 cm3 .Scientific Research Applications
Synthesis and Medicinal Applications
- Suzuki Cross-Coupling Reactions : 3-Bromo-2-methylphenylboronic acid plays a significant role in Suzuki cross-coupling reactions. For instance, it's used in synthesizing various thiophene derivatives via palladium-catalyzed reactions. These derivatives show promising properties in haemolytic, biofilm inhibition, and anti-thrombolytic activities, indicating potential medicinal applications (Ikram et al., 2015).
Chemical Synthesis and Transformation
- Halodeboronation Studies : The compound is also pivotal in studies on halodeboronation. For example, its role in the facile synthesis of other compounds like 2-bromo-3-fluorobenzonitrile has been highlighted, showing the versatility of aryl boronic acids in chemical transformations (Szumigala et al., 2004).
Material Science and Organic Synthesis
- Preparation of Arylboronic Acids : The preparation techniques involving aryl halides like this compound are crucial for material science and organic synthesis. This technique involves lithium-halogen exchange and "in situ quench," beneficial for producing various arylboronic acids (Li et al., 2002).
Pharmaceuticals and Bioactive Compounds
- Synthesis of Bioactive Molecules : It is instrumental in synthesizing bioactive molecules. For instance, its derivatives are synthesized for their potential applications in pharmacology, especially in anti-proliferative treatments (Yamada et al., 2010).
Optoelectronics and Material Engineering
- Preparation of Electroluminescent Materials : The compound is used in the preparation of materials with applications in optoelectronics, like electroluminescent devices. This includes its use in synthesizing compounds with aggregation-induced emission properties and mechanochromic behavior (Jadhav et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Bromo-2-methylphenylboronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium catalyst, through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This is a key step in the formation of the new carbon-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction allows for the formation of carbon-carbon bonds, which are fundamental in organic synthesis and can lead to the creation of a wide variety of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is expected to have good stability and be readily prepared . Its properties as a boronic acid also make it environmentally benign .
Result of Action
The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions of the Suzuki–Miyaura coupling . This reaction is known for its mild and functional group tolerant conditions . The stability of the boronic acid group in this compound contributes to its efficacy under these conditions .
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BBrO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIGTINRSKSQNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184298-27-8 | |
Record name | (3-bromo-2-methylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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